molecular formula C16H21N3O4 B2618629 N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide CAS No. 868680-52-8

N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

Cat. No. B2618629
CAS RN: 868680-52-8
M. Wt: 319.361
InChI Key: RMTBEMZKBVHYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide, also known as EPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPPA is a member of the piperazine family and has a unique structure that makes it a promising candidate for a variety of research applications.

Mechanism of Action

The exact mechanism of action of N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide has also been shown to interact with certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects, including inhibiting the activity of certain enzymes, inducing apoptosis in cancer cells, and protecting neurons from damage. N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide in lab experiments is its unique structure, which makes it a versatile scaffold for the development of new compounds. N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide has also been shown to have low toxicity and good bioavailability, which makes it a safe and effective compound for use in lab experiments. However, one limitation of using N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test its effects.

Future Directions

There are many potential future directions for research on N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide. One area of interest is the development of new compounds based on the N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide scaffold, which may have potential therapeutic applications in a variety of fields. Another area of interest is further investigation into the mechanism of action of N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide, which may provide insights into its potential uses in the treatment of various diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide, which may help to identify new applications for this promising compound.

Synthesis Methods

N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide can be synthesized using a variety of methods, including the reaction of 2-ethoxyaniline with ethyl chloroacetate, followed by the reaction of the resulting product with 4-ethyl-2,3-dioxopiperazine. This method has been shown to produce high yields of N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide with good purity.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer treatments. In neuroscience, N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide has been used as a scaffold for the development of new compounds with potential therapeutic applications.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-3-18-9-10-19(16(22)15(18)21)11-14(20)17-12-7-5-6-8-13(12)23-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTBEMZKBVHYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

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